molecular formula C8H8ClN3 B598767 2-(Chloromethyl)-6-methylimidazo[1,2-b]pyridazine CAS No. 1201597-29-6

2-(Chloromethyl)-6-methylimidazo[1,2-b]pyridazine

Cat. No.: B598767
CAS No.: 1201597-29-6
M. Wt: 181.623
InChI Key: YCQQTWDXXVJNSX-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-6-methylimidazo[1,2-b]pyridazine is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family This compound is characterized by the presence of a chloromethyl group at the 2-position and a methyl group at the 6-position of the imidazo[1,2-b]pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-6-methylimidazo[1,2-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-diaminopyridine with chloroacetonitrile in the presence of a base, followed by cyclization to form the imidazo[1,2-b]pyridazine ring. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-6-methylimidazo[1,2-b]pyridazine undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction Reactions: Reduction of the compound can lead to the formation of different reduced derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can introduce hydroxyl or carbonyl groups .

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-6-methylimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Chloromethyl)-6-methylimidazo[1,2-b]pyridazine is unique due to the presence of both the chloromethyl and methyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these functional groups play a crucial role .

Biological Activity

2-(Chloromethyl)-6-methylimidazo[1,2-b]pyridazine is a compound belonging to the imidazo[1,2-b]pyridazine class, which is recognized for its diverse biological activities. This scaffold has garnered attention in medicinal chemistry due to its potential therapeutic applications, including anti-inflammatory, antibacterial, and anticancer properties. This article reviews the biological activities associated with this compound, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H7ClN3C_7H_7ClN_3. The presence of a chloromethyl group at the 2-position and a methyl group at the 6-position contributes to its unique reactivity and biological profile. The imidazo[1,2-b]pyridazine structure is a common motif in various bioactive molecules, enhancing its appeal in drug design.

The biological activity of this compound can be attributed to its interaction with specific molecular targets. The compound has been shown to bind to enzymes and receptors, modulating their activity. Notably, it may inhibit certain kinases involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

1. Antimicrobial Activity

Research indicates that this compound exhibits moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. In particular, studies have shown effectiveness against Staphylococcus aureus and Escherichia coli .

Bacterial StrainActivity (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL

The mechanism behind this antimicrobial activity likely involves the inhibition of bacterial enzymes critical for cellular processes .

2. Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory potential. Its ability to inhibit specific kinases suggests that it could be beneficial in treating conditions characterized by excessive inflammation, such as rheumatoid arthritis .

3. Anticancer Activity

Imidazo[1,2-b]pyridazines are being investigated for their anticancer properties. Preliminary studies indicate that derivatives of this scaffold may exhibit cytotoxic effects against various cancer cell lines. For instance, the compound's structural analogs have shown promise in inhibiting tumor cell proliferation through apoptosis induction .

Study on Antimycobacterial Activity

A study conducted by Moraski et al. highlighted the potential of imidazo[1,2-b]pyridazine derivatives against Mycobacterium tuberculosis. In vitro assays demonstrated that certain derivatives exhibited significant activity against both M. tuberculosis and M. marinum, suggesting a possible avenue for developing new antitubercular agents .

Compound IDMIC90 (μg/mL)Activity Against Mtb
1a0.5High
1b1Moderate

Structure-Activity Relationship (SAR)

The SAR analysis of imidazo[1,2-b]pyridazine derivatives reveals that modifications at specific positions can significantly influence biological activity. For example, substituents at the C-2 and C-6 positions have been shown to enhance potency against various biological targets .

Properties

IUPAC Name

2-(chloromethyl)-6-methylimidazo[1,2-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3/c1-6-2-3-8-10-7(4-9)5-12(8)11-6/h2-3,5H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCQQTWDXXVJNSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(N=C2C=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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